molecular formula C21H16ClN3O2S B1234580 (E)-3-(1,3-benzothiazol-2-yl)-4-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)but-3-enoic acid

(E)-3-(1,3-benzothiazol-2-yl)-4-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)but-3-enoic acid

Cat. No. B1234580
M. Wt: 409.9 g/mol
InChI Key: ZVDIXTJKCNITLU-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-benzothiazol-2-yl)-4-(5-chloro-3-methyl-1-phenyl-4-pyrazolyl)-3-butenoic acid is a member of pyrazoles and a ring assembly.

Scientific Research Applications

Antimicrobial Properties

(E)-3-(1,3-benzothiazol-2-yl)-4-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)but-3-enoic acid and its derivatives have been studied for their antimicrobial properties. Notably, compounds synthesized from 2-chloropyridine-3-carboxylic acid and 2-amino-6-methyl-benzothiazole showed in vitro antimicrobial screening against various bacteria and fungi, indicating their potential as antimicrobial agents (Patel & Shaikh, 2010). Similarly, novel quinazolines derived from benzothiazole exhibited significant antibacterial activity, further reinforcing the compound's potential in antimicrobial research (Srivastav, Salahuddin, & Shantakumar, 2009).

Synthesis and Structural Analysis

Efficient synthesis methods have been developed for benzothiazole-based heterocycles, including (E)-3-(1,3-benzothiazol-2-yl)-4-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)but-3-enoic acid derivatives. Microwave-mediated synthesis has been particularly noted for its efficiency in creating these compounds (Darweesh, Mekky, Salman, & Farag, 2016). Crystal structure analysis of related compounds provides insights into their molecular conformations, which is vital for understanding their chemical properties and potential applications (Aydın et al., 2002).

Antinociceptive and Anti-inflammatory Activities

Some derivatives of (E)-3-(1,3-benzothiazol-2-yl)-4-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)but-3-enoic acid have shown significant antinociceptive activities in various tests, suggesting potential therapeutic applications in pain management (Önkol et al., 2012). Additionally, some quinazoline derivatives displayed anti-inflammatory properties, indicating their possible use in treating inflammation-related conditions (Srivastav, Salahuddin, & Shantakumar, 2009).

properties

Product Name

(E)-3-(1,3-benzothiazol-2-yl)-4-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)but-3-enoic acid

Molecular Formula

C21H16ClN3O2S

Molecular Weight

409.9 g/mol

IUPAC Name

(E)-3-(1,3-benzothiazol-2-yl)-4-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)but-3-enoic acid

InChI

InChI=1S/C21H16ClN3O2S/c1-13-16(20(22)25(24-13)15-7-3-2-4-8-15)11-14(12-19(26)27)21-23-17-9-5-6-10-18(17)28-21/h2-11H,12H2,1H3,(H,26,27)/b14-11+

InChI Key

ZVDIXTJKCNITLU-SDNWHVSQSA-N

Isomeric SMILES

CC1=NN(C(=C1/C=C(\CC(=O)O)/C2=NC3=CC=CC=C3S2)Cl)C4=CC=CC=C4

Canonical SMILES

CC1=NN(C(=C1C=C(CC(=O)O)C2=NC3=CC=CC=C3S2)Cl)C4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-3-(1,3-benzothiazol-2-yl)-4-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)but-3-enoic acid
Reactant of Route 2
(E)-3-(1,3-benzothiazol-2-yl)-4-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)but-3-enoic acid
Reactant of Route 3
Reactant of Route 3
(E)-3-(1,3-benzothiazol-2-yl)-4-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)but-3-enoic acid
Reactant of Route 4
Reactant of Route 4
(E)-3-(1,3-benzothiazol-2-yl)-4-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)but-3-enoic acid
Reactant of Route 5
(E)-3-(1,3-benzothiazol-2-yl)-4-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)but-3-enoic acid
Reactant of Route 6
(E)-3-(1,3-benzothiazol-2-yl)-4-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)but-3-enoic acid

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